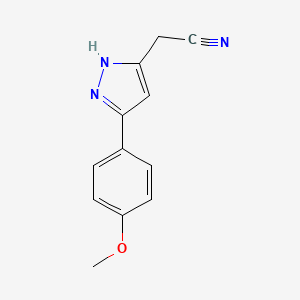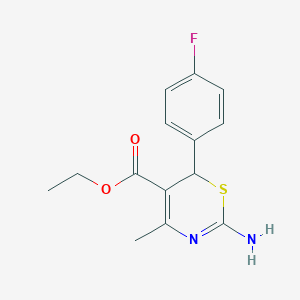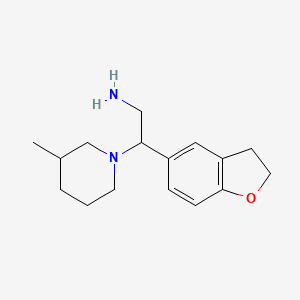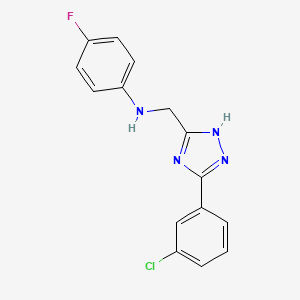
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid is a compound that features a pyrrolidine ring fused to an isoxazole ring with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of alkynes with nitro compounds in the presence of catalysts like 18-crown-6 and potassium carbonate can yield isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: It can be used in the development of new polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with proteins, while the isoxazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Isoxazole-3-carboxylic acid: Similar isoxazole ring but with different substituents.
Pyrrolidin-2-yl-isoxazole derivatives: Various derivatives with modifications to the pyrrolidine or isoxazole rings.
Uniqueness
3-(Pyrrolidin-2-yl)isoxazole-4-carboxylic acid is unique due to the specific combination of the pyrrolidine and isoxazole rings with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
3-pyrrolidin-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)5-4-13-10-7(5)6-2-1-3-9-6/h4,6,9H,1-3H2,(H,11,12) |
Clé InChI |
GHLOQFAFULVDQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=NOC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)



![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)







![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811711.png)
